3-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran
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Overview
Description
3-(2-Methoxyphenyl)-2-(4-methoxyphenyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of methoxy groups attached to the phenyl rings at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-(4-methoxyphenyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: These boronic acids undergo a Suzuki coupling reaction with 2-bromobenzofuran in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-methoxyphenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(4-methoxyphenyl)benzofuran has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-(4-methoxyphenyl)benzofuran involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzofuran: Lacks the methoxy group at the 2-position of the phenyl ring.
3-(2-Hydroxyphenyl)-2-(4-methoxyphenyl)benzofuran: Contains a hydroxy group instead of a methoxy group at the 2-position.
2-(2-Methoxyphenyl)benzofuran: Lacks the methoxy group at the 4-position of the phenyl ring.
Uniqueness
3-(2-Methoxyphenyl)-2-(4-methoxyphenyl)benzofuran is unique due to the presence of methoxy groups at both the 2 and 4 positions of the phenyl rings. This structural feature can influence its electronic properties, reactivity, and interactions with biological targets, making it distinct from other benzofuran derivatives.
Properties
CAS No. |
62378-40-9 |
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Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-16-13-11-15(12-14-16)22-21(17-7-3-5-9-19(17)24-2)18-8-4-6-10-20(18)25-22/h3-14H,1-2H3 |
InChI Key |
GQEHASSLJMTZED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=CC=C4OC |
Origin of Product |
United States |
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